N-(4-chloro-2,5-dimethoxyphenyl)-2-(morpholin-4-yl)acetamide
Description
Core Structure and Substituents
The compound’s IUPAC name, This compound, reflects its structural components:
- Aromatic ring : A 4-chloro-2,5-dimethoxyphenyl group, where chlorine and methoxy groups occupy positions 4, 2, and 5, respectively.
- Acetamide backbone : A central acetamide group (-CO-NH-) connecting the aromatic ring to the morpholine moiety.
- Morpholine substituent : A six-membered heterocycle containing two oxygen atoms, attached via the 4-yl position to the acetamide nitrogen.
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₁₉ClN₂O₄ |
| Molecular weight | 314.76 g/mol |
| LogP (octanol-water) | 1.63 |
| Topological polar surface area (TPSA) | 60.03 Ų |
| Hydrogen bond donors | 1 |
| Hydrogen bond acceptors | 5 |
Comparative Structural Analysis
The compound’s structure diverges from classical phenethylamines in two key ways:
- Absence of a phenethylamine backbone : Unlike amphetamines or MDMA, it lacks a β-phenethylamine chain, instead featuring a morpholine-substituted acetamide group.
- Electron-withdrawing substituents : The chloro and methoxy groups on the aromatic ring modulate electronic properties, potentially enhancing binding affinity to specific targets.
Significance in Medicinal Chemistry Research
Mechanistic Insights from Computational Studies
Molecular docking analyses reveal that phenethylamine derivatives often interact with microtubules, a cytoskeletal component critical for cell division. While direct data on this compound are limited, structurally similar compounds (e.g., 25B-NBF, 25C-NBF) exhibit:
Antibacterial and Antimicrobial Applications
Acetamide derivatives with morpholine substituents have shown broad-spectrum activity. For instance, 2-mercaptobenzothiazole-acetamide hybrids demonstrated:
- Gram-positive bacterial inhibition : MIC values comparable to levofloxacin.
- Antibiofilm efficacy : Superiority over cefadroxil at 100 μg/100 μL concentrations.
These findings suggest that structural modifications (e.g., introducing electron-donating or withdrawing groups) can optimize activity for specific targets.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4/c1-19-12-8-11(13(20-2)7-10(12)15)16-14(18)9-17-3-5-21-6-4-17/h7-8H,3-6,9H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREINJNKGUPGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN2CCOCC2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(morpholin-4-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxybenzaldehyde and morpholine.
Formation of Intermediate: The benzaldehyde is first converted to the corresponding acetamide through a reaction with acetic anhydride.
Coupling Reaction: The intermediate is then reacted with morpholine under appropriate conditions, such as in the presence of a base like sodium hydride, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a phenyl ring without substitution.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 4-chloro-2,5-dimethoxybenzoic acid.
Reduction: Formation of 2,5-dimethoxyphenyl-2-(morpholin-4-yl)acetamide.
Substitution: Formation of N-(4-azido-2,5-dimethoxyphenyl)-2-(morpholin-4-yl)acetamide.
Scientific Research Applications
Structural Features
The compound consists of a 4-chloro-2,5-dimethoxyphenyl group linked to a morpholine ring through an acetamide functional group. This configuration is critical for its biological activity and interaction with various targets in biological systems.
Antimicrobial Activity
Recent studies have indicated that N-(4-chloro-2,5-dimethoxyphenyl)-2-(morpholin-4-yl)acetamide exhibits promising antimicrobial properties. The compound may inhibit bacterial growth by interfering with cell wall synthesis. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Synergistic effects noted |
| Staphylococcus epidermidis | 0.22 - 0.25 μg/mL | Effective against biofilm |
These findings suggest that the compound could be developed into an effective antimicrobial agent for clinical use.
Anticancer Properties
The compound has also been studied for its potential anticancer effects. Preliminary research indicates that it may exhibit cytotoxic effects against various cancer cell lines. Notable findings include:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition |
| Jurkat T Cells | < 1.61 | Enhanced by electron-donating groups |
The structural features of the compound, particularly the presence of the morpholine moiety, may enhance its ability to penetrate cell membranes and interact with intracellular targets.
Case Studies
- Antimicrobial Evaluation : In vitro studies demonstrated that derivatives similar to this compound effectively inhibited biofilm formation in bacterial cultures.
- Cytotoxicity Assays : Research on related compounds revealed that the presence of electron-donating groups significantly enhanced cytotoxicity against cancer cells, suggesting that modifications to the phenyl and morpholine groups may improve therapeutic efficacy.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(morpholin-4-yl)acetamide would depend on its specific application. For instance, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis. The molecular targets and pathways involved would vary based on the biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Substituted Phenyl Rings
(a) 25C-NBOH HCl (C₁₆H₁₇ClNO₃, MW: 306.77 g/mol)
- Structure : 4-chloro-2,5-dimethoxyphenethylamine with a 2-hydroxybenzyl group.
- Key Differences : Replaces the acetamide-morpholine group with a phenethylamine backbone and a hydroxylated benzyl substituent.
- Activity : Acts as a potent serotonin 5-HT₂A receptor agonist, with psychedelic effects in vivo. The absence of the morpholine group reduces polarity, increasing blood-brain barrier penetration compared to the target compound .
(b) N-(4-Chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide (C₁₆H₁₅ClN₂O₆, MW: 366.76 g/mol)
- Structure: Shares the 4-chloro-2,5-dimethoxyphenyl group but substitutes morpholine with a 2-nitrophenoxy moiety.
- This compound is studied for antibacterial applications due to nitro group-mediated redox activity .
Morpholine-Containing Analogues
(a) 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide (C₂₀H₂₈N₂O₄, MW: 360.45 g/mol)
- Structure: Features a 2-oxomorpholinone ring (vs. non-oxidized morpholine in the target) and an acetylated side chain.
- This compound has shown promise in anticancer research due to interactions with ATP-binding pockets .
(b) N-Substituted 2-Arylacetamides (e.g., )
- Structure : Dichlorophenyl or bromophenyl acetamides with heterocyclic pyrazolyl groups.
- Activity : Demonstrated antimicrobial and coordination chemistry applications. The dichlorophenyl group increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility compared to the target’s dimethoxyphenyl-morpholine combination .
Non-Acetamide Analogues
3-Chloro-N-phenyl-phthalimide (C₁₄H₈ClNO₂, MW: 257.68 g/mol)
- Structure : Phthalimide core with chloro and phenyl substituents.
- Applications: Used in polymer synthesis (polyimide monomers). The rigid phthalimide core contrasts with the flexible acetamide linker in the target compound, limiting biological utility but enhancing thermal stability in materials science .
Structure–Activity Relationship (SAR) Analysis
| Feature | Target Compound | 25C-NBOH HCl | 2-(2-Nitrophenoxy)acetamide | 2-Oxomorpholinone Derivative |
|---|---|---|---|---|
| Aromatic Substitution | 4-Cl, 2,5-OCH₃ | 4-Cl, 2,5-OCH₃ | 4-Cl, 2,5-OCH₃ | Varied (e.g., dichlorophenyl) |
| Linker | Acetamide + morpholine | Phenethylamine | Acetamide + nitrophenoxy | Acetamide + 2-oxomorpholinone |
| Polarity | Moderate (morpholine) | Low (hydrophobic benzyl) | High (nitro group) | High (oxo group) |
| Therapeutic Potential | CNS modulation (predicted) | Psychedelic activity | Antibacterial | Anticancer |
- Key SAR Insights: The 4-chloro-2,5-dimethoxyphenyl group is critical for receptor binding in serotonergic compounds but may confer antioxidant properties in acetamides . Morpholine enhances solubility and metabolic stability, making it advantageous for oral bioavailability . Nitrophenoxy or oxomorpholinone groups introduce distinct electronic profiles, enabling diversification into antimicrobial or kinase-targeted therapies .
Biological Activity
N-(4-chloro-2,5-dimethoxyphenyl)-2-(morpholin-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and most importantly, its biological activities, including antimicrobial and anticancer effects.
Chemical Structure:
- Molecular Formula: CHClNO
- Molecular Weight: 314.77 g/mol
- CAS Number: 868256-33-1
The compound features a chloro-substituted phenyl ring, two methoxy groups, and a morpholine ring attached to an acetamide moiety. Its synthesis typically involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with morpholine under basic conditions to form the final product .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. It has shown significant activity against various pathogens:
- Minimum Inhibitory Concentration (MIC): The compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains, indicating potent antimicrobial efficacy .
- Mechanism of Action: The proposed mechanism includes interference with bacterial cell wall synthesis and biofilm formation inhibition, particularly against Staphylococcus aureus and Staphylococcus epidermidis.
Anticancer Activity
This compound has also been explored for its anticancer potential:
- Cell Line Studies: It exhibited cytotoxic effects on various cancer cell lines, including HCT116 and MCF-7. The IC values for these cell lines were reported to be less than those of standard chemotherapeutic agents like doxorubicin .
| Cell Line | IC (μM) | Reference Compound |
|---|---|---|
| HCT116 | < 10 | Doxorubicin |
| MCF-7 | < 5 | Doxorubicin |
- Mechanism of Action: The anticancer activity is believed to stem from the compound's ability to induce apoptosis in cancer cells through pathways involving cell cycle arrest and modulation of signaling pathways associated with growth factor receptors .
Case Studies
-
Study on Antimicrobial Efficacy:
A study published in ACS Omega evaluated the compound's efficacy in combination with standard antibiotics. The results indicated that it enhances the activity of Ciprofloxacin and Ketoconazole against resistant strains . -
Anticancer Evaluation:
In vitro studies conducted on A375 melanoma cells revealed that this compound significantly reduced cell viability with an IC of 4.2 μM, showcasing its potential as a therapeutic agent against melanoma .
Q & A
Q. Advanced
- In vitro metabolic assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites using high-resolution mass spectrometry (HRMS) .
- Forced degradation studies : Expose the compound to heat, light, or hydrolytic conditions (acid/base) to isolate degradation products .
- Isotope labeling : Use ¹⁴C-labeled analogs to trace metabolic pathways in vivo .
How can researchers resolve contradictions in biological activity data across studies?
Q. Advanced
- Standardize assays : Ensure consistent cell lines, buffer conditions, and endpoint measurements (e.g., fluorescence vs. radioligand binding) .
- Purity validation : Characterize batches via NMR and HPLC to rule out impurities (e.g., unreacted intermediates) .
- Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects) to identify confounding variables .
What computational approaches are suitable for predicting physicochemical properties or binding affinities?
Q. Advanced
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO, dipole moments) to predict solubility and reactivity .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .
- QSAR models : Train algorithms on datasets of similar acetamides to predict logP, pKa, or IC₅₀ values .
How do chloro and methoxy substituents influence electronic structure and reactivity?
Q. Advanced
- Electron-withdrawing chloro groups : Increase electrophilicity of the aromatic ring, enhancing reactivity in nucleophilic substitutions .
- Electron-donating methoxy groups : Stabilize intermediates via resonance, as seen in azo dye synthesis where methoxy groups improve thermal stability .
- Hammett analysis : Quantify substituent effects on reaction rates using σ values (σₚ-Cl = +0.23, σₚ-OMe = -0.27) .
What are key considerations for ensuring compound stability during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
